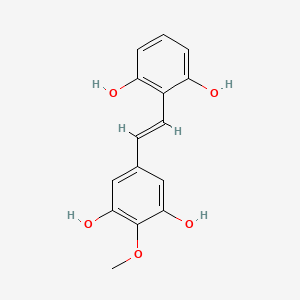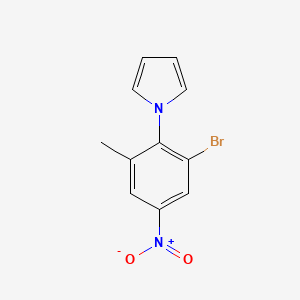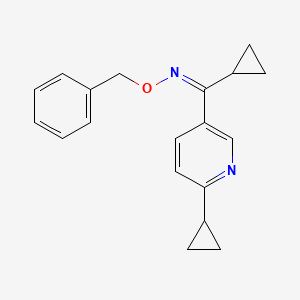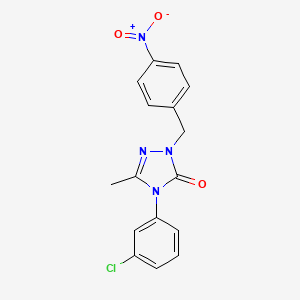
Gnetucleistol B
描述
Gnetucleistol B is a stilbene derivative found in the liana species Gnetum cleistostachyum . It is a natural compound with the molecular formula C15H14O5 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a core structure of stilbenes, which is 1,1′-(ethene-1,2-diyl)dibenzene . The molecular weight of this compound is 274.3 g/mol .
Physical and Chemical Properties Analysis
This compound is a phenolic compound that appears as a powder . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.
科学研究应用
鉴定和表征
Gnetucleistol B是一种从麻黄科植物Gnetum cleistostachyum中鉴定的芪类衍生物。这种化合物连同其他芪类衍生物,如gnetucleistol A和C,已通过光谱证据进行结构阐明,有助于我们了解Gnetum物种的化学多样性(Yao et al., 2005)。
植物化学研究
对包括尖叶麻黄和高山麻黄在内的Gnetum物种的研究已导致各种芪类化合物的分离和鉴定。this compound作为该组的一部分,有助于探索芪苯丙烷及其不同的结构和构型。这对理解这些化合物的植物化学和潜在生物活性具有影响(Nik Fatini Nik Azmin et al., 2016); (Yaqian Ma et al., 2017)。
对基因组研究的贡献
虽然与this compound没有直接联系,但涉及Gnetum物种的基因组研究对于理解植物界内的进化关系和遗传多样性非常重要。对Gnetum中核糖体DNA的内部转录间隔区的研究提供了对该属的复杂遗传和系统发育位置的见解,这间接支持了植物化学研究的更广泛背景,包括this compound等化合物(Won & Renner, 2005)。
在生物学研究中的更广泛意义
对this compound等化合物的研究有助于植物学研究的更大领域,提供了对植物次生代谢产物的化学生态、潜在药理特性和进化意义的见解。这与现代生物学和医学在揭示生物功能和疾病的分子和细胞原因方面的更广泛目标是一致的,如从基因表达数据推断的基因调控网络研究中所证明的那样(R. de Matos Simoes & F. Emmert-Streib, 2012)。
作用机制
Target of Action
Gnetucleistol B is a stilbenolignan isolated from the lianas of Gnetum cleistostachyum It’s known that stilbenolignans like this compound often interact with various proteins and enzymes in the body, influencing their function and leading to various physiological effects .
Mode of Action
It’s known that stilbenolignans can interact with their targets in various ways, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
It’s known that stilbenolignans can influence various biochemical pathways, including those involved in inflammation and oxidative stress . For instance, this compound has been found to show moderate inhibitory activities on TNF-a, a key mediator of inflammation .
Result of Action
This compound has been found to exhibit moderate inhibitory activities on TNF-a, a key mediator of inflammation . This suggests that this compound may have potential anti-inflammatory effects. Additionally, this compound also showed potent inhibitory activity on malondialdehyde, indicating potential antioxidant activity .
生化分析
Biochemical Properties
Gnetucleistol B plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to exhibit moderate inhibitory activities on tumor necrosis factor-alpha (TNF-α) and potent inhibitory activity on malondialdehyde . These interactions suggest that this compound may modulate inflammatory responses and oxidative stress. The compound’s ability to inhibit TNF-α indicates its potential as an anti-inflammatory agent, while its effect on malondialdehyde suggests antioxidant properties.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, this compound has been shown to affect cellular metabolism by inhibiting the production of reactive oxygen species (ROS), which are known to cause cellular damage . These effects highlight the compound’s potential in mitigating oxidative stress and inflammation at the cellular level.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound has been found to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, such as TNF-α . This inhibition is achieved through the compound’s ability to bind to the active sites of these enzymes, thereby preventing their catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to the downregulation of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its bioactivity over extended periods . Prolonged exposure to environmental factors such as light and temperature may lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that this compound can exert sustained anti-inflammatory and antioxidant effects in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit significant anti-inflammatory and antioxidant activities without causing adverse effects . At higher doses, this compound may induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings suggest that careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the metabolism of lipids and carbohydrates, leading to changes in the levels of key metabolites . This compound’s interactions with enzymes such as lipoxygenase and cyclooxygenase suggest its role in modulating lipid metabolism and inflammatory responses . Additionally, the compound’s effect on carbohydrate metabolism may contribute to its overall bioactivity and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be efficiently transported across cell membranes, allowing it to reach its target sites within cells . The compound’s distribution within tissues is influenced by its interactions with binding proteins, which facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to these compartments . The presence of this compound in the nucleus suggests its potential role in modulating gene expression, while its cytoplasmic localization may be associated with its interactions with enzymes and other biomolecules involved in cellular metabolism .
属性
IUPAC Name |
5-[(E)-2-(2,6-dihydroxyphenyl)ethenyl]-2-methoxybenzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-20-15-13(18)7-9(8-14(15)19)5-6-10-11(16)3-2-4-12(10)17/h2-8,16-19H,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTRDKZCEOBVNB-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)C=CC2=C(C=CC=C2O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1O)/C=C/C2=C(C=CC=C2O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-phenylpyridine-3-carbonitrile](/img/structure/B3038359.png)

![2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B3038361.png)
![3-(2,5-Dimethoxyphenyl)-5-methyl-1,6-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene-4-carbonitrile](/img/structure/B3038363.png)
![2-{4-[(6-Chloro-3-pyridinyl)methoxy]phenyl}acetic acid](/img/structure/B3038364.png)

![4-[1,1'-biphenyl]-4-yl-2-(1H-pyrrol-1-yl)pyrimidine](/img/structure/B3038367.png)
![2-[(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B3038369.png)

![2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B3038373.png)

![4-[(6-Chloropyridin-3-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B3038378.png)
![3-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B3038380.png)
![1-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}sulfonyl)tetrahydro-4(1H)-pyridinone](/img/structure/B3038381.png)
